Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride
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Overview
Description
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride is a chemical compound with the empirical formula C24H22Cl2NP and a molecular weight of 426.32 g/mol . It is commonly used as a Wittig reagent in organic synthesis, particularly for the formation of carbon-carbon bonds . This compound is characterized by its solid form and a melting point range of 254-260°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with pyridin-4-ylmethyl chloride under anhydrous conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride primarily undergoes substitution reactions, particularly in the context of the Wittig reaction . This reaction involves the formation of alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized derivatives (from oxidation reactions) .
Scientific Research Applications
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate . This intermediate then reacts with an aldehyde or ketone to form an alkene and a phosphine oxide byproduct . The molecular targets and pathways involved in this reaction are primarily the carbonyl group of the aldehyde or ketone and the phosphonium ylide .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly for the formation of phosphonium ylides.
Benzyltriphenylphosphonium chloride: Similar in structure and used in similar types of reactions.
Methyltriphenylphosphonium chloride: Another related compound used in Wittig reactions.
Uniqueness
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride is unique due to the presence of the pyridin-4-ylmethyl group, which can provide additional reactivity and selectivity in chemical reactions . This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
CAS No. |
34377-84-9 |
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Molecular Formula |
C24H22Cl2NP |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
triphenyl(pyridin-4-ylmethyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |
InChI Key |
RNZHPMCFKOLRSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Origin of Product |
United States |
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